molecular formula C22H15Cl3N2O2 B2826608 (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 303997-01-5

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No. B2826608
CAS RN: 303997-01-5
M. Wt: 445.72
InChI Key: DBETYSVULBSNSH-QLYXXIJNSA-N
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Description

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C22H15Cl3N2O2 and its molecular weight is 445.72. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Phase Transition Studies

  • Molecular Structure Elucidation : Schiff base derivatives, including compounds structurally related to (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one, have been investigated for their molecular properties. Studies include elucidation of molecular structures using techniques such as NMR and FT-IR spectroscopy, and differential scanning calorimetry (Alamro et al., 2021).

Synthesis and Characterization of Related Compounds

  • Synthetic Pathways and Tautomerism : Research has explored the synthesis of various related compounds and their tautomerism. For instance, studies have detailed the synthesis of 3-heteroalkyl-2-N-organylaminothiophenes and demonstrated the amino-imino tautomerism of N-monosubstituted aminothiophenes (Brandsma et al., 1998).

Application in Magnetic Properties and Crystal Structures

  • Trinuclear Copper(II) Complexes : Studies on new trinuclear Copper(II) complexes with biphenol-based dinucleating ligands, similar in structure to the given compound, revealed insights into their magnetic properties and crystal structures. These complexes showed antiferromagnetic interaction and unique square planar coordination geometry (Filkale & Gangwar, 2020).

DFT Studies and Spectroscopic Analysis

  • Density Functional Theory (DFT) and Spectroscopy : Research on 4H-benzo[h]chromene derivatives, closely related to the compound , utilized DFT for optimizing geometries and computing absorption spectra. These studies provide a fundamental understanding of molecular orbitals and energy gaps (Al‐Sehemi et al., 2012).

Potential Anticancer Properties

  • Anticancer Agent Synthesis and Evaluation : A series of novel indolin-2-one analogs, structurally related to the compound, have been synthesized and evaluated for their anticancer properties. Some of these compounds exhibited significant cytotoxicity against various human tumor cell lines, indicating their potential as leads for anticancer drug development (Penthala et al., 2010).

Corrosion Inhibition Studies

  • Corrosion Inhibition : Schiff bases derived from L-Tryptophan, sharing structural features with the compound, have been studied for their effectiveness in preventing corrosion of stainless steel in acidic environments. These studies are significant in understanding the protective properties of such compounds in industrial applications (Vikneshvaran & Velmathi, 2017).

properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methoxyimino]-1-[(2,6-dichlorophenyl)methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O2/c23-15-10-8-14(9-11-15)13-29-26-21-16-4-1-2-7-20(16)27(22(21)28)12-17-18(24)5-3-6-19(17)25/h1-11H,12-13H2/b26-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBETYSVULBSNSH-QLYXXIJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOCC3=CC=C(C=C3)Cl)C(=O)N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OCC3=CC=C(C=C3)Cl)/C(=O)N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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